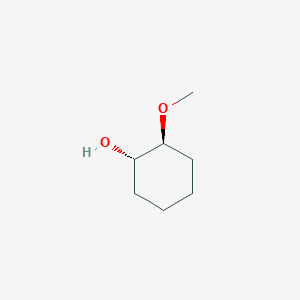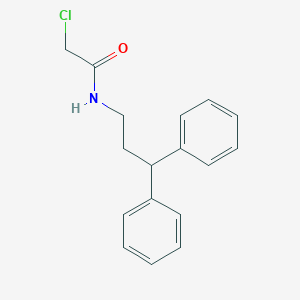
O-(15-carboxypentadecanoyl)carnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of O-(15-carboxypentadecanoyl)carnitine involves the esterification of hexadecanedioic acid with L-carnitine . The synthetic route typically includes the activation of the carboxyl group of hexadecanedioic acid, followed by its reaction with L-carnitine under suitable conditions to form the ester bond
Chemical Reactions Analysis
O-(15-carboxypentadecanoyl)carnitine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxyl group may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Scientific Research Applications
O-(15-carboxypentadecanoyl)carnitine has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: It serves as a metabolite in studies of fatty acid metabolism and energy production.
Mechanism of Action
The mechanism of action of O-(15-carboxypentadecanoyl)carnitine involves its role as a metabolite in fatty acid oxidation pathways . It acts as a substrate for enzymes involved in the transport and oxidation of fatty acids, facilitating the production of energy in the form of adenosine triphosphate (ATP) . Additionally, it has been shown to have anti-inflammatory effects by modulating the activity of various receptors and signaling pathways .
Comparison with Similar Compounds
O-(15-carboxypentadecanoyl)carnitine is similar to other acylcarnitines, such as:
Hexadecanedioyl-L-carnitine: This compound has a similar structure but with a different acyl substituent.
Decanoylcarnitine: This compound has a shorter acyl chain compared to this compound.
Propionylcarnitine: This compound has an even shorter acyl chain and different metabolic properties.
The uniqueness of this compound lies in its specific acyl group, which influences its metabolic role and potential therapeutic applications .
Properties
CAS No. |
42150-38-9 |
|---|---|
Molecular Formula |
C23H43NO6 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
(3R)-3-(15-carboxypentadecanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C23H43NO6/c1-24(2,3)19-20(18-22(27)28)30-23(29)17-15-13-11-9-7-5-4-6-8-10-12-14-16-21(25)26/h20H,4-19H2,1-3H3,(H-,25,26,27,28)/t20-/m1/s1 |
InChI Key |
UNHCPLSWMNPZTD-HXUWFJFHSA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC(=O)O |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC(=O)O |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC(=O)O |
physical_description |
Solid |
Synonyms |
(R)-3-Carboxy-2-[(15-carboxy-1-oxopentadecyl)oxy]-N,N,N-trimethyl-1-propanaminium Chloride; (R)-3-((15-Carboxypentadecanoyl)oxy)-4-(trimethylammonio)butanoate Chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)









![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)
